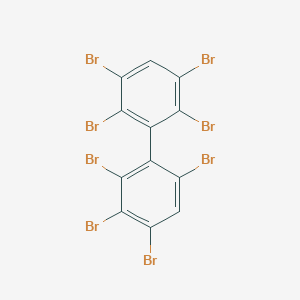

2,2',3,3',4,5',6,6'-Octabromobiphenyl

説明

"2,2',3,3',4,5',6,6'-Octabromobiphenyl" is a polybrominated biphenyl (PBB), a class of brominated flame retardants. PBBs have been widely studied due to their persistence in the environment, bioaccumulation in wildlife and humans, and potential toxic effects.

Synthesis Analysis

The synthesis of octabromodiphenyl ethers, closely related to octabromobiphenyl, involves the bromination of diphenyl ethers. The synthesis can be performed using mono- or diaminodiphenyl ethers followed by diazotization and reduction processes. One study described the synthesis of various octabromodiphenyl ethers, including methods for producing specific congeners like 2,2',3,3',4,4',5,5'-octabromodiphenyl ether (BDE-194) and others, highlighting the synthetic pathways to obtain these compounds (Teclechiel et al., 2007).

Molecular Structure Analysis

Studies on related brominated compounds, such as octabromoperylene dianhydride and diimides, offer insights into the molecular structure of octabromobiphenyls. These compounds show diverse halogen-bonding interactions within their structures, which contribute to their electronic and physical properties. For example, octabromination of perylene derivatives leads to significant changes in their optical properties and facilitates chemical/electrochemical reductions (Kumar et al., 2016).

科学的研究の応用

Synthesis and Environmental Presence

The synthesis of octabrominated diphenyl ethers, including 2,2',3,3',4,5',6,6'-octabromodiphenyl ether (BDE-201), is crucial for creating standards for analytical, toxicological, and stability studies, as well as investigations concerning physical-chemical properties. These compounds originate from industrial OctaBDE mixtures and transformation products of DecaBDE, a high-volume industrial brominated flame retardant (BFR). The synthesized octaBDE congeners, including BDE-201, are essential for environmental pollutant studies due to their widespread presence in abiotic and biotic environments, including human exposure (Teclechiel et al., 2007).

Environmental Impact and Toxicology

A novel octabrominated phenolic diphenyl ether identified in blue mussels from the Swedish West Coast highlights the environmental impact and persistence of such compounds. The presence of octaBDEs in marine organisms raises concerns about their toxicological effects and the necessity for monitoring these pollutants in the environment. This discovery underscores the significance of studying the environmental distribution and toxicological implications of octaBDEs, including 2,2',3,3',4,5',6,6'-octabromobiphenyl (Winnberg et al., 2014).

Occupational Exposure and Safety

Research on occupational exposure to commercial decabromodiphenyl ether in workers manufacturing or handling flame-retarded rubber reveals the bioavailability of BDE-209 and its potential degradation to lower brominated diphenyl ethers (BDEs), including octaBDEs. This study emphasizes the importance of assessing and mitigating the exposure of workers to PBDEs, highlighting the need for safety measures and monitoring in industries utilizing these flame retardants. The findings contribute to understanding the occupational health risks associated with the production and handling of BFRs (Thuresson et al., 2005).

作用機序

Target of Action

The primary target of 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl, also known as 1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenyl)benzene, is the Xenobiotic Responsive Element (XRE) . XRE is a promoter region of genes that are activated by the compound .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways related to the metabolism of xenobiotic chemicals . Specifically, it activates the expression of genes such as the CYP1A1 gene, which is involved in the metabolism of xenobiotics . The downstream effects of this activation cascade to many other key metabolic processes .

Pharmacokinetics

As a polybrominated biphenyl, it is likely to have low solubility and high persistence in the environment . These properties may impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl. As a polybrominated biphenyl, it is persistent in the environment . Its use is banned or restricted in most areas due to its toxicity and environmental persistence . The compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

生化学分析

Biochemical Properties

2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

The compound exerts its effects at the cellular level by mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl binds to the XRE promoter region of genes . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The activation of these genes mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

特性

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEDREXJLOGPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152373 | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119264-60-7 | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6,6'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6,6'-OCTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5853DG0C6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)

![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)